molecular formula C13H19NO3 B1371709 4-(1-Piperidinylmethyl)benzoic acid hydrate CAS No. 1184978-48-0

4-(1-Piperidinylmethyl)benzoic acid hydrate

Cat. No.: B1371709
CAS No.: 1184978-48-0
M. Wt: 237.29 g/mol
InChI Key: SMFLWNMZJWPIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Piperidinylmethyl)benzoic acid hydrate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for 4-(1-Piperidinylmethyl)benzoic acid hydrate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperidinylmethyl)benzoic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted benzoic acids. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-(1-Piperidinylmethyl)benzoic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Piperidinylmethyl)benzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Piperidinylmethyl)benzoic acid hydrate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique piperidinyl group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLWNMZJWPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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